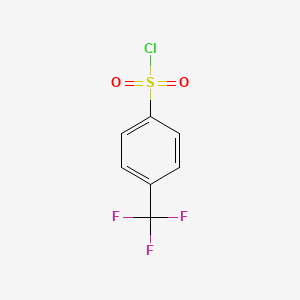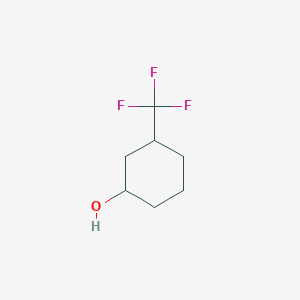
2,6-Dichlorophenylboronic Acid
Descripción general
Descripción
2,6-Dichlorophenylboronic Acid is a chemical compound with the empirical formula C6H5BCl2O2 and a molecular weight of 190.82 . It is used as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, and in the preparation of common building blocks for pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OB(O)c1c(Cl)cccc1Cl . The InChI key is CXDPUSMFYPQXCV-UHFFFAOYSA-N . Further analysis of the molecular structure was not found in the search results.Chemical Reactions Analysis
This compound is used as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . It is also used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 341.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 42.9±0.4 cm3 .Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Structure
- Infrared and Raman Spectroscopy : 2,6-Dichlorophenylboronic acid has been studied using spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. These studies provide insights into the molecular structure and vibrations of phenylboronic acids, contributing to our understanding of their chemical behavior and potential applications in various fields, including materials science and chemistry (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Polymorphic Control in Crystallization
- Additive Crystallization Approach : Research on 2,6-dimethoxyphenylboronic acid, a structurally related compound, demonstrates the use of additives like surfactants in controlling the polymorphic outcome during crystallization. This insight is significant for phenylboronic acids in general and could be applicable to this compound, particularly in pharmaceuticals and material sciences (Semjonova & Be̅rziņš, 2022).
Chemical Analysis and Detection
- Chromatographic Properties : Studies on various boronic acids, including 2,6-dichlorobenzeneboronic acid, a compound similar to this compound, provide valuable data on their range of application, volatility, sensitivity, and stability. This information is crucial for analytical chemistry, particularly in the development of chromatographic methods for detecting and analyzing bifunctional compounds (Poole, Singhawangcha, & Zlatkis, 1979).
Nanotechnology and Drug Delivery
- Phenylboronic Acid-decorated Nanomaterials : Phenylboronic acid derivatives, including this compound, are being explored in the fabrication of polymeric nanomaterials for advanced bio-applications. Their unique chemistry and ability to form reversible complexes make them promising for diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors (Lan & Guo, 2019).
Environmental Remediation
- Phytoremediation of Herbicides : Related research on 2,4-dichlorophenoxyacetic acid, which shares structural similarities with this compound, indicates the potential use of certain boronic acids in enhancing the phytoremediation of herbicide-contaminated substrates. This could be significant in environmental science for the remediation of soil and water contaminated with herbicides (Germaine et al., 2006).
Safety and Hazards
2,6-Dichlorophenylboronic Acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mecanismo De Acción
Target of Action
2,6-Dichlorophenylboronic Acid is primarily used as a reagent in laboratory settings and for the synthesis of various substances . .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
This compound is often used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, the boronic acid acts as a nucleophile, or electron donor, to form a new bond with an electrophile, or electron acceptor .
Pharmacokinetics
As a laboratory reagent, it is typically handled with care to avoid ingestion, inhalation, or skin contact due to its potential toxicity .
Result of Action
The primary result of the action of this compound is the formation of new chemical compounds through reactions like the Suzuki-Miyaura coupling . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, safety data sheets recommend handling this compound in a well-ventilated area and avoiding release to the environment .
Análisis Bioquímico
Biochemical Properties
2,6-Dichlorophenylboronic Acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property allows it to interact with enzymes, proteins, and other biomolecules that have active sites or functional groups capable of forming such bonds. For instance, it can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, influencing their structure and function .
Cellular Effects
This compound affects various cellular processes by modulating enzyme activity and protein function. It can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases and phosphatases . This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound has been shown to affect the insulin signaling pathway by inhibiting protein tyrosine phosphatases, which play a crucial role in regulating insulin receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, when this compound binds to the active site of an enzyme, it can block substrate access, thereby inhibiting the enzyme’s activity . Conversely, it can also stabilize certain enzyme conformations, leading to increased activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro experiments where it is used to inhibit specific enzymes or pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, emphasizing the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that metabolize boronic acids. It can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPUSMFYPQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370223 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-17-2 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
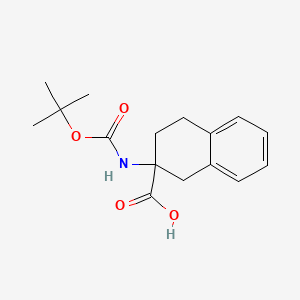

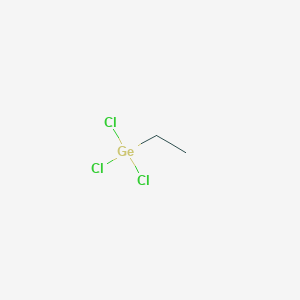
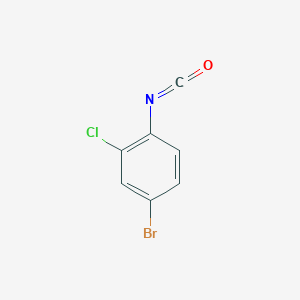
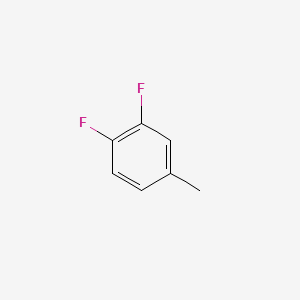
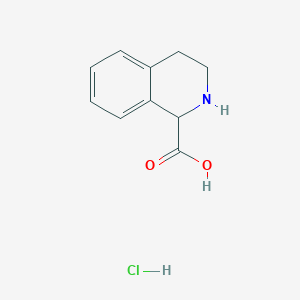
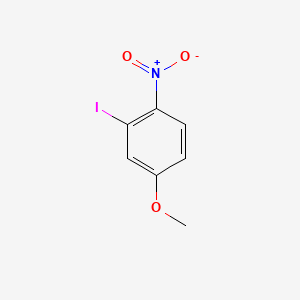
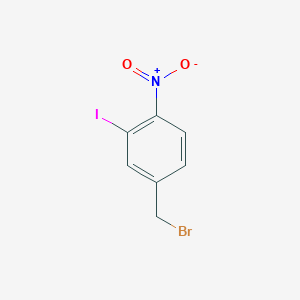
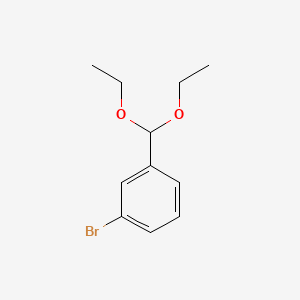
![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
